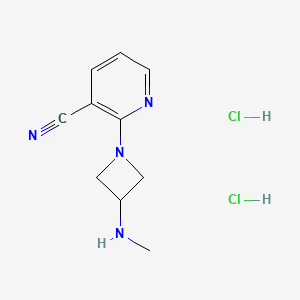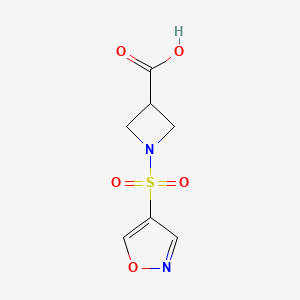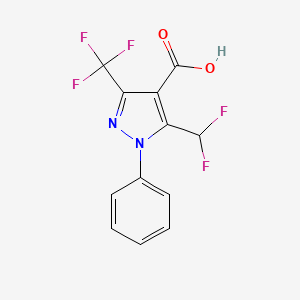![molecular formula C12H22N2O2 B1473321 1-(Boc-アミノメチル)-2-アザビシクロ[3.1.1]ヘプタン CAS No. 1392804-11-3](/img/structure/B1473321.png)
1-(Boc-アミノメチル)-2-アザビシクロ[3.1.1]ヘプタン
説明
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
検索を行いましたが、"1-(Boc-アミノメチル)-2-アザビシクロ[3.1.1]ヘプタン"の具体的な用途に関する直接的な情報はオンラインでは限られているようです。しかし、同様の二環式化合物の情報に基づけば、様々な科学研究分野における潜在的な用途を推測することができます。以下に、それぞれ詳細なセクションを含む6つの可能な用途を示します。
複雑な二環式構造の合成
この化合物は、医薬品化学において生物活性で重要な、全炭素四級中心を持つ複雑な二環式構造の合成に使用される可能性があります .
高エネルギー密度材料
ビシクロ[3.1.1]ヘプタンの誘導体は、推進剤や爆発物などの用途で材料科学において重要な、高エネルギー密度化合物 (HEDC) としての潜在能力について研究されてきました .
求核付加反応
この化合物は、有機合成において基本的なものであり、様々な官能基化生成物につながる可能性のある、求核付加反応の基質として機能する可能性があります .
光化学的変換
この化合物を用いた光化学的変換により、医薬品や農薬に有用な、より複雑なsp3豊富な第一級アミンビルディングブロックを合成する可能性があります .
高性能材料設計
新たな高性能材料の理論設計は、誘導体の幾何学的構造と電子構造を研究して、爆轟感度や衝撃感度などの特性を調べることがもう1つの用途となる可能性があります .
高度な有機合成技術
最後に、この化合物は、光酸化還元触媒や環化反応などの高度な有機合成技術に用いられて、新しい有機分子を創製する可能性があります .
作用機序
In terms of synthesis, azabicycloheptanes can be accessed through ring-opening reactions of propellanes, by analogy to the well-established preparation of bicyclopentanes from propellane . The mild photocatalyzed Minisci-like decarboxylative functionalization of aliphatic carboxylic acids, via the corresponding activated (hydroxyphthalimide) esters, has been used to introduce various heterocycles at the bridgehead position .
生化学分析
Biochemical Properties
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been shown to interact with proteases, where it can inhibit their activity by binding to the active site. Additionally, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can form complexes with metal ions, which can further modulate its biochemical properties and interactions with other biomolecules .
Cellular Effects
The effects of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and moisture. Long-term studies have shown that prolonged exposure to 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane within tissues is influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. For instance, it can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can impact its activity and function within the cell .
特性
IUPAC Name |
tert-butyl N-(2-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-9(7-12)4-5-14-12/h9,14H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNTNNVOUVBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135969 | |
| Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-11-3 | |
| Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylazetidin-3-amine dihydrochloride](/img/structure/B1473241.png)
![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)


![2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide](/img/structure/B1473250.png)
![2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1473251.png)

![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)


